Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe

Description

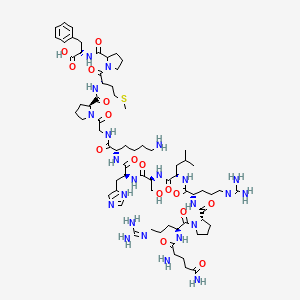

Apelin-13 is a 13-amino acid peptide derived from the C-terminal region of preproapelin, a 77-amino acid precursor protein . It serves as the endogenous ligand for the G protein-coupled receptor APJ (angiotensin II receptor-like 1) and plays critical roles in cardiovascular regulation, vasodilation, and glucose metabolism . The sequence Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe is highly conserved across species, including humans, bovines, mice, and rats, underscoring its functional importance .

Properties

IUPAC Name |

(2S)-2-[[1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCCRHIAIBQDPX-HYAIPSJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCCC3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H111N23O16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1550.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection

-

Fmoc-Rink-Amide Resin : Widely used for C-terminal carboxamide peptides, enabling final cleavage to yield free carboxylic acids.

-

PEG-Based Resins : Improve solubility in polar solvents, enhancing coupling efficiency for hydrophobic sequences.

| Resin Type | Advantages | Applications |

|---|---|---|

| Fmoc-Rink-Amide | High loading capacity, compatibility with Fmoc chemistry | Routine peptide synthesis |

| PEG Resins | Enhanced solubility, reduced aggregation | Hydrophobic peptides like apelin-13 |

Detailed SPPS Protocol

The synthesis follows a stepwise protocol optimized for apelin-13’s sequence:

Amino Acid Coupling

Deprotection

-

Side-Chain Deprotection : TFA (trifluoroacetic acid) with scavengers (e.g., TIS, water) post-cleavage.

Side-Chain Protection Strategies

Side-chain protection is critical to prevent undesired interactions during synthesis:

| Amino Acid | Protecting Group | Purpose |

|---|---|---|

| Arg | Pbf | Prevents guanidine group reactivity |

| His | Trt | Blocks imidazole side chain |

| Lys | Boc (tert-butyloxycarbonyl) | Protects ε-amino group |

| Ser | tBu (tert-butyloxycarbonyl) | Prevents hydroxyl group participation |

Note: Pro and Gly require no protection due to steric hindrance and lack of side chains.

Cleavage and Purification Methods

Cleavage Conditions

Purification

-

Reverse-Phase HPLC : C18 columns with gradients of acetonitrile/water + 0.1% TFA.

-

Mass Spectrometry : ESI-MS or MALDI-TOF for identity confirmation.

Stability and Structural Modifications

Apelin-13’s short plasma half-life (~20 minutes) has driven efforts to enhance stability via modifications:

Key Modifications

Pharmacokinetic Data

| Analogue | Plasma t₁/₂ (h) | Binding Affinity (Kᵢ, nM) | EC₅₀ (Gαi) |

|---|---|---|---|

| Apelin-13 | 0.5 | 0.7 | 43 |

| Aia12-Phe13 | 5.8 | 0.08 | 22.8 |

| 1-Nal12-Dbz13 | 7.3 | 0.08 | 2.8 |

Industrial-Scale Production

Large-scale synthesis employs automated peptide synthesizers:

Challenges and Optimization Strategies

Common Issues

Recent Advances

-

Constrained Dipeptides : Pro12-Phe13 replaced with Aia-Phe or 1-Nal-Dbz to mimic β-turn structures.

-

Furan Crosslinking : Unexplored in apelin-13 but used in related GPCR-targeting peptides.

Comparative Data and Research Findings

Stability vs. Modifications

| Cleavage Site | Wild-Type (Pro12-Phe13) | Modified (Aia12-Phe13) |

|---|---|---|

| ACE2 Resistance | 100% cleaved in 24 h | 0% cleaved in 24 h |

| Plasma t₁/₂ | 0.5 h | 5.8 h |

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Involving amino acids like methionine and cysteine.

Reduction: Often used to break disulfide bonds.

Substitution: Modifying side chains of amino acids.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution reagents: Alkylating agents, acylating agents.

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Apelin-13 is a potent bioactive peptide derived from the apelin gene, which plays a crucial role in several physiological processes:

- Cardiovascular Regulation : Apelin-13 acts as a ligand for the APJ receptor, influencing cardiovascular functions such as blood pressure regulation and fluid homeostasis. It has been shown to exhibit hypotensive effects, making it a candidate for treating hypertension .

- Neuroprotective Effects : The peptide demonstrates neuroprotective properties, potentially serving as a prognostic biomarker for acute ischemic stroke . Studies indicate that apelin-13 may mitigate neuronal damage through its action on the central nervous system.

- Pain Modulation : Research has highlighted apelin-13's role in pain modulation. For instance, intravenous administration of pyroglutamyl apelin-13 has been shown to alleviate pain in inflammatory models, indicating its potential use in pain management therapies .

Pharmacological Applications

Apelin-13's unique properties have led to various pharmacological applications:

2.1. Cardiovascular Diseases

The peptide's ability to regulate blood pressure and improve cardiac function positions it as a therapeutic agent for conditions like heart failure and hypertension. Its mechanism involves enhancing cardiac output and reducing vascular resistance .

2.2. Neurological Disorders

Given its neuroprotective effects, apelin-13 is being investigated for potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its capacity to modulate neuronal survival and function could be pivotal in developing new treatment strategies .

2.3. Metabolic Disorders

Apelin-13 is also linked to insulin sensitivity and glucose metabolism, suggesting its potential role in managing metabolic disorders like obesity and type 2 diabetes .

Research Findings and Case Studies

Numerous studies have documented the effects of apelin-13 across different biological systems:

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, and ion channels. The binding of a peptide to its target can trigger a cascade of biochemical events, leading to physiological responses. For example, peptides can modulate signal transduction pathways, influence gene expression, and alter cellular activities.

Comparison with Similar Compounds

Structural and Functional Insights

- Conserved C-terminal Motif : Apelin-13’s Arg-Pro-Arg-Leu segment (residues 2–5) is critical for APJ binding, while Phe¹³ stabilizes interaction via hydrophobic packing .

- Species Variability : Apelin-13 is identical in humans, bovines, mice, and rats, ensuring cross-species research validity .

- Antagonist Design : Substitution of Phe¹³ to Ala in F13A disrupts receptor activation, highlighting the C-terminus’s role in agonism .

Biological Activity

The compound Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe , also known as apelin-13 , is a bioactive peptide derived from the apelin gene, which encodes several peptides involved in various physiological processes. This article explores its biological activity, focusing on its mechanisms, effects on cardiovascular health, and its role in fluid homeostasis and metabolism.

Apelin-13 is a 13-amino acid peptide that acts primarily through the APJ receptor , a G protein-coupled receptor (GPCR). The binding affinity of apelin-13 for the APJ receptor has been quantified with an EC50 value of approximately 0.37 nM , indicating a high potency in activating this receptor compared to other forms like apelin-17 and apelin-36, which have higher EC50 values of 2.5 nM and 20 nM , respectively .

Table 1: Binding Affinities of Apelin Peptides

| Apelin Peptide | Amino Acid Sequence | EC50 (nM) |

|---|---|---|

| Apelin-13 | This compound | 0.37 |

| Apelin-17 | Sequence varies | 2.5 |

| Apelin-36 | Sequence varies | 20 |

The interaction between apelin peptides and their receptor is crucial for various physiological responses, including vasodilation, regulation of blood pressure, and modulation of fluid balance in the body. Studies indicate that the C-terminal phenylalanine (Phe) residue plays a significant role in receptor internalization and activation .

Physiological Effects

-

Cardiovascular Regulation :

- Apelin-13 has been shown to induce vasodilation, reduce blood pressure, and improve cardiac output. It acts by promoting endothelial cell function and enhancing nitric oxide production .

- It also influences heart rate and myocardial contractility, making it a potential therapeutic target for heart failure and hypertension.

- Fluid Homeostasis :

- Metabolic Regulation :

Study on Cardiovascular Effects

A study involving rat models demonstrated that apelin-13 administration led to significant reductions in systolic blood pressure compared to controls. Measurements indicated an approximate decrease of 20 mmHg within 30 minutes post-administration, highlighting its rapid action on cardiovascular parameters .

Study on Fluid Homeostasis

In another investigation focused on the hypothalamic effects of apelin-13, researchers found that centrally administered apelin significantly reduced water intake in mice subjected to dehydration protocols. The results suggest that apelin modulates thirst mechanisms through central nervous system pathways .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of Apelin-13 during experimental workflows?

- Methodology : Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to validate the peptide's sequence and folding. MS confirms molecular weight (1550.83 Da ), while NMR resolves secondary structures. Stability tests under varying pH and temperature conditions are critical, as Apelin-13 degrades in suboptimal storage environments (-80°C for long-term storage recommended ).

- Challenge : Avoid solvent interactions that alter conformation; use lyophilized forms for reproducibility.

Q. What are the primary functional assays for studying Apelin-13's role in cardiovascular regulation?

- Approach : Conduct in vitro receptor-binding assays (e.g., APJ receptor affinity studies using radiolabeled ligands) and in vivo hemodynamic measurements in animal models. Include dose-response curves to quantify efficacy .

- Data Interpretation : Correlate binding affinity (Kd values) with physiological outcomes (e.g., blood pressure modulation).

Q. How should Apelin-13 be handled to prevent degradation in cell culture experiments?

- Protocol : Reconstitute the peptide in sterile, ice-cold PBS or DMEM with protease inhibitors. Avoid repeated freeze-thaw cycles; aliquot working solutions and store at -20°C for ≤1 month .

- Validation : Monitor degradation via HPLC at 214 nm to detect fragmentation peaks.

Advanced Research Questions

Q. How can contradictory data on Apelin-13's tissue-specific effects (e.g., vasodilation vs. vasoconstriction) be resolved?

- Analysis Framework :

- Compare receptor expression levels (APJ vs. alternative receptors) across tissues using qPCR or flow cytometry.

- Evaluate post-translational modifications (e.g., phosphorylation) that alter signaling pathways .

- Meta-analysis of published studies to identify confounding variables (e.g., animal strain differences, peptide purity).

Q. What strategies optimize Apelin-13's bioavailability for therapeutic research?

- Experimental Design :

- Chemical Modifications : Introduce D-amino acids or PEGylation to enhance plasma stability .

- Delivery Systems : Test nanoparticle encapsulation or liposomal formulations to improve tissue penetration.

- Pharmacokinetics : Use LC-MS/MS to quantify plasma half-life and biodistribution in rodent models.

Q. How do researchers validate the specificity of Apelin-13 antibodies in immunohistochemistry?

- Validation Steps :

- Pre-adsorption controls: Incubate antibodies with excess Apelin-13 to confirm signal loss.

- Knockout validation: Compare staining in wild-type vs. APJ receptor-knockout tissues.

- Cross-reactivity screening: Test against structurally similar peptides (e.g., Apelin-36) .

Methodological Challenges & Solutions

Q. What are common pitfalls in synthesizing high-purity Apelin-13, and how are they addressed?

- Synthesis Issues :

- Truncation Products : Use reverse-phase HPLC with C18 columns and gradient elution to isolate full-length peptides.

- Oxidation of Methionine : Replace Met with norleucine or synthesize under inert gas .

Q. How should researchers design longitudinal studies to assess Apelin-13's chronic effects?

- Design Considerations :

- Dosing Regimen : Subcutaneous or osmotic pump delivery for sustained release.

- Endpoint Selection : Combine functional (e.g., echocardiography) and molecular (e.g., RNA-seq of cardiac tissue) readouts.

- Statistical Power : Use G*Power to calculate sample sizes, accounting for inter-individual variability .

Data Contradiction & Reproducibility

Q. Why do studies report divergent EC50 values for Apelin-13 in APJ receptor activation?

- Root Causes :

- Receptor Heterogeneity : Species-specific APJ receptor variants (human vs. rodent) exhibit different binding kinetics.

- Assay Conditions : Buffer composition (e.g., Ca²⁺ levels) impacts ligand-receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.